3-Bromo-4-methyl-1H-indole
Description
Historical Context and Evolution of Indole (B1671886) Synthesis Methodologies
The journey into indole chemistry began in the 19th century. One of the earliest methods was the Baeyer-Emmerling indole synthesis, developed in 1869 by Adolf von Baeyer and A. Emmerling, which involved the cyclization of o-nitrotoluenes. arkpharmtech.com A significant breakthrough came in 1883 with the Fischer indole synthesis. nih.gov This robust and versatile method, involving the acid-catalyzed rearrangement of arylhydrazones, remains one of the most widely used techniques for preparing substituted indoles. nih.gov
Over the decades, synthetic methodologies have evolved to offer greater efficiency, milder conditions, and broader substrate scope. The Leimgruber-Batcho indole synthesis, first disclosed in a 1976 patent, provided a high-yielding route to indoles from o-nitrotoluene derivatives and is particularly valued in the pharmaceutical industry. sigmaaldrich.com More recent advancements include the development of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and C-H activation, which offer precise control over functionalization.
Structural Diversity and Importance of Halogenated and Alkylated Indole Scaffolds in Chemical Research
The functionalization of the indole core with halogens and alkyl groups is a critical strategy for expanding its structural diversity and modulating its physicochemical and biological properties. The introduction of these substituents allows for the fine-tuning of molecules for specific applications in chemical research and drug development. arkpharmtech.com
Halogenated indoles are of particular interest due to the unique properties imparted by the halogen atom. Halogens modify the electronic landscape of the indole ring, influencing its reactivity and its ability to interact with biological targets. For instance, halogenated indoles have been studied for their ability to modulate the activity of the aryl hydrocarbon receptor (AhR), a key regulator in various physiological processes. orgsyn.org Furthermore, the bromine or iodine atom serves as a versatile synthetic handle for post-synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. researchgate.net Studies have also shown that halogenated indoles can act as antivirulence agents against pathogenic bacteria, highlighting their therapeutic potential. iucr.orgshachemlin.com
Alkylated indoles also play a crucial role in chemical design. The introduction of alkyl groups, such as a methyl group, can significantly impact a molecule's steric profile and solubility. These modifications can influence how the molecule fits into a receptor's binding pocket or its metabolic stability. The strategic placement of alkyl groups is a common tactic used to optimize the pharmacological profile of indole-based drug candidates.
Research Rationale and Scope for Comprehensive Investigation of 3-Bromo-4-methyl-1H-indole
The specific compound, 3-Bromo-4-methyl-1H-indole, represents a unique convergence of the structural motifs discussed above. While detailed research findings on this particular isomer are not extensively documented in peer-reviewed literature, a strong rationale for its investigation can be constructed based on the well-established principles of indole chemistry.
The primary drivers for its study are:
Synthetic Versatility: The bromine atom at the C3 position is a key feature. The C3 position of indole is highly reactive, and a bromo-substituent here serves as an exceptionally useful precursor for further functionalization. It allows for the introduction of carbon, nitrogen, and other heteroatom-based substituents through various cross-coupling reactions, providing access to a wide array of novel and complex indole derivatives. orgsyn.orgresearchgate.net
Modulation of Properties: The methyl group at the C4 position on the benzene (B151609) portion of the ring introduces distinct steric and electronic effects. This substitution is expected to influence the reactivity of the indole core and the conformational preferences of its derivatives. Understanding the impact of a 4-methyl group in conjunction with a 3-bromo substituent is crucial for developing a comprehensive understanding of structure-activity relationships (SAR) within this class of compounds.
Scaffold for Drug Discovery: The combination of a reactive handle (bromine) and a modulating group (methyl) makes 3-Bromo-4-methyl-1H-indole an attractive scaffold for medicinal chemistry. Derivatives built from this core could be explored for various therapeutic targets. The existence of its N-Boc protected form, tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate, underscores its utility as a building block in multi-step organic synthesis. alchempharmtech.comsigmaaldrich.com
A comprehensive investigation would therefore aim to characterize its reactivity, explore its utility in synthetic applications, and evaluate the biological properties of the derivatives synthesized from it.
Compound Data
The following tables provide key identification data for 3-Bromo-4-methyl-1H-indole and its common synthetic precursor.
Table 1: Properties of 3-Bromo-4-methyl-1H-indole
| Identifier | Value |
| IUPAC Name | 3-bromo-4-methyl-1H-indole |
| CAS Number | 1094654-54-2 arkpharmtech.com |
| Molecular Formula | C₉H₈BrN arkpharmtech.com |
| Molecular Weight | 210.07 g/mol arkpharmtech.com |
| InChI | InChI=1S/C9H8BrN/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,1H3 arkpharmtech.com |
Table 2: Properties of tert-Butyl 3-bromo-4-methyl-1H-indole-1-carboxylate
| Identifier | Value |
| IUPAC Name | tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate sigmaaldrich.com |
| Synonym | N-Boc-3-bromo-4-methylindole sigmaaldrich.com |
| CAS Number | 1305320-64-2 sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₆BrNO₂ sigmaaldrich.com |
| Molecular Weight | 310.19 g/mol sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
Properties
IUPAC Name |
3-bromo-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUTAYFKLABEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655630 | |
| Record name | 3-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094654-54-2 | |
| Record name | 3-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromo 4 Methyl 1h Indole
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 3-Bromo-4-methyl-1H-indole, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its specific bonds. The analysis of these bands provides a molecular fingerprint, confirming the presence of the indole (B1671886) core, the methyl and bromo substituents, and the N-H bond of the pyrrole (B145914) ring.
Key vibrational modes anticipated for 3-Bromo-4-methyl-1H-indole include the N-H stretching vibration, typically observed as a sharp peak in the 3400-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations from the benzene (B151609) and pyrrole rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring typically result in several peaks in the 1450-1620 cm⁻¹ range. researchgate.net The C-N stretching vibration is usually found in the 1300-1400 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Table 1: Expected Characteristic IR Absorption Bands for 3-Bromo-4-methyl-1H-indole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3500 | Medium-Sharp |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |
| C-N Stretch | 1300 - 1400 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The indole ring system is a well-defined chromophore that exhibits characteristic absorption bands corresponding to π → π* transitions. libretexts.org
The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. rsc.org The ¹Lₑ band, appearing at shorter wavelengths (around 200-230 nm), is generally more intense. The ¹Lₐ band, which is broader and less intense, appears at longer wavelengths (around 260-290 nm) and is more sensitive to substituent effects and solvent polarity. core.ac.uk The introduction of a bromine atom and a methyl group to the indole core is expected to cause a bathochromic (red) shift in these absorption maxima due to their electronic effects on the π-system. nih.gov Specifically, substitution at the 4-position of the indole ring has been shown to have a significant effect on the electronic transition dipole moments. nih.gov
Table 2: Expected Electronic Transitions for 3-Bromo-4-methyl-1H-indole
| Transition | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) |
|---|---|---|
| ¹Lₑ (π → π*) | ~220 - 240 | High |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry
The process begins with growing a high-quality single crystal of the compound, typically through slow evaporation of a saturated solution. uzh.ch The selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer then irradiates the crystal with a monochromatic X-ray beam. carleton.edu As the crystal is rotated, a series of diffraction patterns are collected on a detector. portlandpress.com
The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson synthesis, to generate an initial electron density map. This initial model is refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction intensities. ub.edu
Once the structure is refined, a detailed geometric analysis is performed. Key parameters include bond lengths, bond angles, and, crucially, torsion angles, which describe the conformation of the molecule. For 3-Bromo-4-methyl-1H-indole, the planarity of the bicyclic indole ring system would be assessed. The torsion angles involving the methyl and bromo substituents relative to the indole plane would define their spatial orientation. In related substituted indole structures, it has been observed that bulky substituents can cause slight deviations from planarity and adopt specific orientations to minimize steric hindrance. nih.govmdpi.com
The crystal packing is governed by a network of non-covalent interactions. In the solid state of 3-Bromo-4-methyl-1H-indole, several types of intermolecular forces are anticipated. The N-H group of the indole ring is a hydrogen bond donor and can form N-H···π or N-H···Br interactions. acs.org Furthermore, the aromatic indole rings can engage in π-π stacking interactions, which are common in stabilizing the crystal structures of planar aromatic molecules. nih.gov
Table 3: Potential Intermolecular Interactions in Crystalline 3-Bromo-4-methyl-1H-indole
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bonding | N-H | π-system, Br |
| π-π Stacking | Indole Ring | Indole Ring |
| Halogen Bonding | C-Br | N, π-system |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is compared against the theoretical values calculated from the compound's empirical formula to confirm its purity and composition. nmrmbc.com For 3-Bromo-4-methyl-1H-indole, the molecular formula is C₉H₈BrN.
The procedure typically involves the combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element. The expected values for 3-Bromo-4-methyl-1H-indole are presented below. A close agreement (typically within ±0.4%) between the experimental and theoretical values is required to validate the empirical formula. nih.gov
Table 4: Theoretical Elemental Composition of 3-Bromo-4-methyl-1H-indole (C₉H₈BrN)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 51.45 |
| Hydrogen | H | 1.008 | 8.064 | 3.84 |
| Bromine | Br | 79.904 | 79.904 | 38.03 |
| Nitrogen | N | 14.007 | 14.007 | 6.67 |
| Total | | | 210.074 | 100.00 |
Chromatographic Techniques for Purity Assessment and Compound Isolation
Chromatographic methods are indispensable for both the qualitative and quantitative analysis of 3-Bromo-4-methyl-1H-indole, as well as for its purification from reaction mixtures. The selection of a particular chromatographic technique is contingent upon the scale of the separation, the desired purity, and the physicochemical properties of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of 3-Bromo-4-methyl-1H-indole with high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for indole derivatives due to their moderate polarity.
Method Development Insights:
While a specific, validated HPLC method for 3-Bromo-4-methyl-1H-indole is not extensively documented in publicly available literature, a robust method can be developed based on established principles for similar halogenated indole compounds. The key parameters for such a method would include the stationary phase, mobile phase composition, flow rate, and detection wavelength.
A typical RP-HPLC system for the analysis of 3-Bromo-4-methyl-1H-indole would likely utilize a C18 stationary phase, which provides excellent hydrophobic retention for the indole core. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer or acid modifier to ensure peak shape and reproducibility. Given the structure of 3-Bromo-4-methyl-1H-indole, a gradient elution would likely be optimal to ensure the separation of potential impurities with varying polarities.
Illustrative HPLC Method Parameters:
The following table outlines a hypothetical, yet scientifically grounded, set of parameters for the HPLC analysis of 3-Bromo-4-methyl-1H-indole.
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for reversed-phase separation of small organic molecules, providing good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for nitrogen-containing heterocycles by suppressing silanol (B1196071) interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 50-95% B over 20 minutes | A gradient is effective for separating compounds with a range of polarities, which may be present as impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and column efficiency. |
| Detection | UV at 280 nm | The indole chromophore exhibits strong absorbance in this region of the UV spectrum. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC injections. |
Expected Results:
Under these conditions, 3-Bromo-4-methyl-1H-indole would be expected to elute at a specific retention time, which would be determined by running a standard of the pure compound. The purity of a sample can then be assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times.
Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the qualitative monitoring of reactions and the preparative purification of 3-Bromo-4-methyl-1H-indole.
Thin-Layer Chromatography (TLC):
TLC is a rapid and cost-effective method for assessing the progress of a chemical reaction and for identifying a suitable solvent system for column chromatography. For 3-Bromo-4-methyl-1H-indole, silica (B1680970) gel 60 F254 plates are a common choice for the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
Developing a TLC Method:
The optimal solvent system for TLC is one that provides a retention factor (Rf) for the desired compound in the range of 0.3 to 0.5, allowing for good separation from both more polar and less polar impurities.
Illustrative TLC Parameters:
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |
| Visualization | UV light (254 nm) and/or staining with a potassium permanganate (B83412) solution. |
Under UV light, indole derivatives typically appear as dark spots due to quenching of the plate's fluorescence. Staining with an oxidizing agent like potassium permanganate can also be used for visualization, often yielding a colored spot.
Column Chromatography:
For the purification of multi-gram quantities of 3-Bromo-4-methyl-1H-indole, flash column chromatography is the method of choice. This technique utilizes a glass column packed with a stationary phase, typically silica gel, through which the crude product is passed using a solvent system determined by prior TLC analysis. google.com
General Procedure for Column Chromatography:
Column Packing: A slurry of silica gel in the initial, least polar eluent is prepared and packed into a column of appropriate size.
Sample Loading: The crude 3-Bromo-4-methyl-1H-indole is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated, and the dry, impregnated silica is loaded onto the top of the column.
Elution: The column is eluted with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution) to elute the desired compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Isolation: The fractions containing the pure 3-Bromo-4-methyl-1H-indole are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Example Column Chromatography Conditions:
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | A gradient of Ethyl Acetate in Hexane |
| Monitoring | TLC with UV visualization |
The precise ratio of solvents in the eluent will depend on the specific impurities present in the crude mixture and should be optimized based on preliminary TLC experiments.
Reactivity and Derivatization Chemistry of 3 Bromo 4 Methyl 1h Indole
Transformations at the Bromine Position
The bromine atom at the C3-position of the 4-methylindole (B103444) core is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Additionally, it can participate in nucleophilic displacement and substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and have been widely applied in the synthesis of complex organic molecules. For 3-Bromo-4-methyl-1H-indole, these reactions provide a straightforward route to introduce a diverse range of substituents at the C3-position.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. beilstein-journals.orgnih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large number of boronic acids. beilstein-journals.orgnih.govnih.gov For 3-Bromo-4-methyl-1H-indole, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3-position.
Typical reaction conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is required to facilitate the transmetalation step. The reaction is typically carried out in a solvent system such as a mixture of toluene, ethanol, and water, or dioxane and water.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|---|
| 3-Bromo-4-methyl-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 4-Methyl-3-phenyl-1H-indole |
| 3-Bromo-4-methyl-1H-indole | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 4-Methyl-3-(thiophen-2-yl)-1H-indole |
| 3-Bromo-4-methyl-1H-indole | Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 4-Methyl-3-vinyl-1H-indole |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.org For 3-Bromo-4-methyl-1H-indole, this reaction provides a means to introduce alkenyl substituents at the C3-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base such as triethylamine (B128534) (Et₃N). beilstein-journals.org
The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. thieme-connect.de This reaction is a reliable method for the formation of C(sp²)-C(sp) bonds and is of great importance in the synthesis of natural products and functional materials. For 3-Bromo-4-methyl-1H-indole, the Sonogashira coupling allows for the introduction of alkynyl moieties at the C3-position. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base. thieme-connect.de Copper-free Sonogashira protocols have also been developed. nih.gov
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|---|---|
| Heck | 3-Bromo-4-methyl-1H-indole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 4-Methyl-3-styryl-1H-indole |
| Heck | 3-Bromo-4-methyl-1H-indole | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 80 | Methyl 3-(4-methyl-1H-indol-3-yl)acrylate |
| Sonogashira | 3-Bromo-4-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 4-Methyl-3-(phenylethynyl)-1H-indole |
| Sonogashira | 3-Bromo-4-methyl-1H-indole | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | Diisopropylamine | Toluene | 70 | 4-Methyl-3-((trimethylsilyl)ethynyl)-1H-indole |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org For 3-Bromo-4-methyl-1H-indole, this reaction can be used to introduce various organic groups at the C3-position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and can be carried out in a variety of aprotic solvents like THF or DMF. researchgate.net
The Negishi coupling is the palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org A significant advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions. The reaction is compatible with a wide range of functional groups. wikipedia.org
The Fukuyama coupling is a palladium-catalyzed reaction between a thioester and an organozinc compound to form a ketone. wikipedia.orgorganic-chemistry.org While the standard Fukuyama coupling involves a thioester as the electrophile, related methodologies can be envisioned where 3-Bromo-4-methyl-1H-indole could be first converted to an organozinc species and then coupled with a thioester.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|---|
| Stille | 3-Bromo-4-methyl-1H-indole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 4-Methyl-3-phenyl-1H-indole |
| Stille | 3-Bromo-4-methyl-1H-indole | Tributyl(vinyl)stannane | Pd₂(dba)₃ | THF | 65 | 4-Methyl-3-vinyl-1H-indole |
| Negishi | 3-Bromo-4-methyl-1H-indole | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 60 | 4-Methyl-3-phenyl-1H-indole |
| Negishi | 3-Bromo-4-methyl-1H-indole | Ethylzinc iodide | Pd(OAc)₂/SPhos | THF | Room Temp | 3-Ethyl-4-methyl-1H-indole |
| Fukuyama (conceptual) | 3-(Zinciomethyl)-4-methyl-1H-indole | S-Phenyl ethanethioate | Pd(PPh₃)₄ | THF | 50 | 1-(4-Methyl-1H-indol-3-yl)ethan-1-one |
While palladium-catalyzed reactions are the most common transformations at the C3-bromo position of indoles, nucleophilic displacement reactions can also occur, although they are generally less facile than with other aromatic systems due to the electron-rich nature of the indole (B1671886) ring. Strong nucleophiles or specific reaction conditions may be required to achieve substitution. For instance, reactions with certain amines under harsh conditions or with the aid of a catalyst could potentially lead to the corresponding 3-amino-4-methyl-1H-indole derivatives. However, such reactions are often plagued by side reactions and may require N-protection of the indole.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Functionalization at the Indole Nitrogen (N1) Position
The nitrogen atom of the indole ring in 3-Bromo-4-methyl-1H-indole is a nucleophilic center and can be readily functionalized through various reactions, including N-alkylation, N-arylation, and N-acylation. These modifications can significantly alter the electronic and steric properties of the molecule and are often a key step in the synthesis of biologically active compounds.
N-Alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
N-Arylation of indoles can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. wikipedia.orgmdpi.com The Ullmann condensation, which uses a copper catalyst, is a classic method for this transformation. nih.gov More modern methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts with specialized ligands.
N-Acylation can be readily performed by reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine, or under Friedel-Crafts conditions. nih.govnih.gov
| Reaction Type | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |
|---|---|---|---|---|---|
| N-Alkylation | 3-Bromo-4-methyl-1H-indole | Methyl iodide | NaH | DMF | 3-Bromo-1,4-dimethyl-1H-indole |
| N-Alkylation | 3-Bromo-4-methyl-1H-indole | Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-3-bromo-4-methyl-1H-indole |
| N-Arylation | 3-Bromo-4-methyl-1H-indole | Iodobenzene | CuI/diamine ligand | Dioxane | 3-Bromo-4-methyl-1-phenyl-1H-indole |
| N-Arylation | 3-Bromo-4-methyl-1H-indole | Phenylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | 3-Bromo-4-methyl-1-phenyl-1H-indole |
| N-Acylation | 3-Bromo-4-methyl-1H-indole | Acetyl chloride | Pyridine | CH₂Cl₂ | 1-(3-Bromo-4-methyl-1H-indol-1-yl)ethan-1-one |
| N-Acylation | 3-Bromo-4-methyl-1H-indole | Acetic anhydride | NaOAc | Acetic acid | 1-(3-Bromo-4-methyl-1H-indol-1-yl)ethan-1-one |
N-Alkylation and N-Acylation Strategies
The nitrogen atom of the indole ring is a common site for functionalization. N-alkylation and N-acylation reactions are fundamental transformations that can alter the electronic properties and steric environment of the indole nucleus.
N-Alkylation: The alkylation of the indole nitrogen typically proceeds by deprotonation with a suitable base to form the indolide anion, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium amide (NaNH2). The choice of solvent and base can be critical to the success of the reaction. For instance, successful alkylations of similar indole esters have been carried out using aqueous KOH in acetone. nih.gov
N-Acylation: N-acylation introduces a carbonyl group onto the indole nitrogen, forming an N-acylindole. This transformation is often achieved using acyl chlorides or anhydrides in the presence of a base. A chemoselective N-acylation of indoles has been developed using thioesters as the acyl source, which proceeds in the presence of a base like cesium carbonate (Cs2CO3) at elevated temperatures. nih.govbeilstein-journals.org This method provides an efficient route to various N-acylated indoles. nih.gov N-acylation can also be achieved using anhydrides in the presence of a Lewis acid like aluminum chloride. researchgate.net
| Reaction Type | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, KOH) | Anhydrous solvent (e.g., DMF, THF) or aq. acetone | 1-Alkyl-3-bromo-4-methyl-1H-indole |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O), Base | Aprotic solvent (e.g., DCM, THF) | 1-Acyl-3-bromo-4-methyl-1H-indole |
| N-Acylation (Thioester) | Thioester (RCOSMe), Cs2CO3 | High temperature (e.g., 140 °C) in xylene | 1-Acyl-3-bromo-4-methyl-1H-indole |
Strategies for N-Protection and Deprotection
Protecting the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups are available, each with its own method of installation and removal.
Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., tosyl (Ts) and phenylsulfonyl), carbamates (e.g., tert-butyloxycarbonyl (Boc)), and simple alkyl groups (e.g., benzyl (Bn)). The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps. For example, a phenylsulfonyl group is robust and can direct lithiation to the C2 position, but its removal requires strong reducing conditions. researchgate.net The Boc group, on the other hand, is easily removed under acidic conditions.
Deprotection strategies are specific to the protecting group used. For example, a Boc group can be cleaved with trifluoroacetic acid (TFA), while a benzyl group is typically removed by catalytic hydrogenation.
| Protecting Group | Installation Reagents | Deprotection Conditions |
|---|---|---|
| Tosyl (Ts) | Tosyl chloride (TsCl), Base (e.g., NaH) | Strong base (e.g., NaOH, KOH) or reductive cleavage |
| Phenylsulfonyl (SO2Ph) | Benzenesulfonyl chloride, Base (e.g., NaH) | Reductive cleavage (e.g., Mg/MeOH) |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, DMAP | Acid (e.g., TFA, HCl) |
| Benzyl (Bn) | Benzyl bromide (BnBr), Base (e.g., NaH) | Catalytic Hydrogenation (e.g., H2, Pd/C) |
Reactivity of the Methyl Group at C4
The methyl group at the C4 position is a "benzylic" position and, as such, exhibits enhanced reactivity. It can be a site for oxidation, reduction, and other functionalization reactions.
Selective Oxidation and Reduction Methodologies
Oxidation: The selective oxidation of the C4-methyl group can be challenging. However, methods for the benzylic C-H functionalization of related indole derivatives have been developed. researchgate.net Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to perform oxidative functionalization of benzylic C-H bonds via hydride abstraction. rsc.org The oxidation of the indole nucleus itself can also occur, leading to oxindoles, and the reaction conditions must be carefully controlled to favor methyl group oxidation. acs.orgacs.org
Reduction: While the methyl group itself cannot be reduced further, if it were first oxidized to an aldehyde or carboxylic acid, it could then be reduced back to the methyl group or to an alcohol using standard reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).
Benzylic Functionalization Reactions
The benzylic C-H bonds of the C4-methyl group can be targeted for various functionalization reactions. Radical-mediated processes are a powerful tool for this purpose. For instance, radical generation at the benzylic position followed by transition metal catalysis can lead to the formation of new C-C or C-heteroatom bonds. researchgate.net Halogenation at the benzylic position, for example with N-bromosuccinimide (NBS) under radical initiation, would provide a 4-(bromomethyl) derivative, which is a versatile intermediate for further nucleophilic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Indole Ring System
The electronic nature of the indole ring, being electron-rich, generally favors electrophilic aromatic substitution. wikipedia.org The presence of the bromo and methyl substituents on the benzene (B151609) portion of the indole will influence the regioselectivity of further substitutions.
Electrophilic Aromatic Substitution (EAS): The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. However, in 3-bromo-4-methyl-1H-indole, the C3 position is blocked. Electrophilic attack is therefore directed to other positions. The N-H proton makes the pyrrole (B145914) ring highly electron-donating. Substitutions are likely to occur at the C2, C5, or C7 positions. The 4-methyl group is an activating, ortho-, para-director, which would favor substitution at the C5 and C7 positions. The bromine at C3 is a deactivating group but also an ortho-, para-director. Predicting the exact outcome of an EAS reaction can be complex and often requires experimental verification. wikipedia.orgmasterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlumenlearning.com
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions: The C3-bromo substituent is a key handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-bromoindole with a boronic acid or ester to form a C-C bond. wikipedia.orgorganic-chemistry.org This is a powerful method for introducing aryl or vinyl groups at the C3 position. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. nih.govorganic-synthesis.comrsc.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 3-bromoindole with an alkene to form a C-C bond, resulting in a 3-alkenylindole derivative. wikipedia.orgorganic-chemistry.orgnih.gov
Other Cross-Coupling Reactions: Other important reactions include the Stille coupling (with organostannanes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Ligand, Base (e.g., K2CO3) | C(sp2)-C(sp2) or C(sp2)-C(sp) |
| Heck | Alkene | Pd(0) catalyst, Base (e.g., Et3N) | C(sp2)-C(sp2) |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp2)-C(sp) |
| Buchwald-Hartwig | Amine | Pd(0) catalyst, Ligand, Base | C(sp2)-N |
Ring-Opening, Cycloaddition, and Rearrangement Reactions
More complex transformations can alter the indole core itself.
Ring-Opening Reactions: While generally stable, the indole ring can undergo ring-opening under specific conditions. For example, Lewis acid-mediated reactions of indoles with tosylhydrazones can lead to a C2-N1 bond cleavage and rearrangement to form pyrazoles. acs.orgnih.gov Another strategy involves the reaction of indoles with aminobenzaldehydes, which can result in quinoline (B57606) formation via indole ring-opening. rsc.org
Cycloaddition Reactions: The indole ring can participate as a diene or dienophile in cycloaddition reactions, although this often requires dearomatization. nih.gov For example, dearomative [3+2] cycloadditions between indoles and vinyldiazo species have been achieved using photocatalysis. nih.gov Similarly, [4+3] cycloaddition reactions of 3-alkenylindoles with oxyallyl cations can furnish cyclohepta[b]indoles. nih.govuchicago.edu
Rearrangement Reactions: Functionalized indoles can undergo various rearrangement reactions. For instance, N-((1H-indol-3-yl)methyl)aniline motifs can undergo a Lewis acid-catalyzed Hofmann-Martius-type rearrangement to afford 4-indol-3-yl-methylaniline derivatives. acs.org
Theoretical and Computational Investigations of 3 Bromo 4 Methyl 1h Indole
Quantum Chemical Calculations and Electronic Structure Analysis
Detailed findings from quantum chemical calculations specifically for 3-Bromo-4-methyl-1H-indole are not available. This includes specifics on its ground state properties via Density Functional Theory (DFT), a comprehensive Molecular Orbital Analysis, or an analysis of its Molecular Electrostatic Potential (MEP).
Density Functional Theory (DFT) for Ground State Properties
No specific studies detailing the optimized geometry, bond lengths, bond angles, or other ground state properties of 3-Bromo-4-methyl-1H-indole using DFT were found.
Molecular Orbital Analysis (Frontier Molecular Orbitals, Fukui Functions)
Calculated values for the HOMO-LUMO energy gap, visualizations of the frontier molecular orbitals, and Fukui function analysis to predict reactive sites for 3-Bromo-4-methyl-1H-indole are not available in the current body of research.
Analysis of Molecular Electrostatic Potential (MEP)
A visual or quantitative analysis of the molecular electrostatic potential map for 3-Bromo-4-methyl-1H-indole, which would identify its electrophilic and nucleophilic regions, has not been published.
Computational Modeling of Reaction Mechanisms
There is no available research on the computational modeling of reaction mechanisms involving 3-Bromo-4-methyl-1H-indole.
Transition State Characterization and Reaction Pathway Elucidation
Specific transition state structures, activation energies, and elucidated reaction pathways for reactions involving 3-Bromo-4-methyl-1H-indole have not been computationally investigated or reported.
Kinetic and Thermodynamic Parameters from Computational Studies
Computed kinetic and thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy for reactions of 3-Bromo-4-methyl-1H-indole, are absent from the scientific literature.
Further computational research is required to elucidate the specific electronic and reactive properties of 3-Bromo-4-methyl-1H-indole.
Intermolecular Interaction Analysis in Crystalline and Solution States
The arrangement of molecules in the crystalline state and their interactions in solution are pivotal in determining the macroscopic properties of a compound. Computational tools offer a molecular-level understanding of these phenomena.
The presence of the bromine and methyl substituents on the indole (B1671886) core of 3-Bromo-4-methyl-1H-indole would be expected to play a significant role in its crystal packing. The bromine atom can participate in halogen bonding and other weak interactions, while the methyl group can be involved in hydrophobic and C-H···π interactions. The interplay of these interactions would dictate the supramolecular assembly in the solid state.
Table 1: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Bromo-Substituted Indoles
| Interaction Type | Percentage Contribution (Range) | Description |
|---|---|---|
| H···H | 18% - 40% | Represents contacts between hydrogen atoms, often covering a large portion of the surface. |
| O···H/H···O | 15% - 27% | Indicates the presence of hydrogen bonding, typically with oxygen atoms from substituents or solvent molecules. |
| C···H/H⋯C | 8% - 22% | Corresponds to C-H···π interactions and other van der Waals contacts. |
| Br···H/H⋯Br | 7% - 17% | Highlights the involvement of the bromine atom in weak hydrogen bonding. |
Note: Data is generalized from studies on related bromo-substituted indole derivatives and serves as a predictive model for 3-Bromo-4-methyl-1H-indole.
Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization of weak interactions in real space. nih.gov It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The resulting NCI plots use color-coded isosurfaces to distinguish between different types of non-covalent interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak, van der Waals interactions, and red for repulsive, steric clashes. nih.gov
For 3-Bromo-4-methyl-1H-indole, NCI analysis would be instrumental in identifying and characterizing the subtle forces that influence its structure and reactivity. A key interaction to investigate would be halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. rsc.orgnih.gov NCI plots can visualize the region of this interaction, typically appearing as a green or bluish-green isosurface between the bromine and the interacting atom, indicating a stabilizing interaction. researchgate.net
Furthermore, NCI analysis can reveal the presence of C-H···π interactions, where the methyl group's hydrogen atoms interact with the π-system of an adjacent indole ring. The N-H bond of the indole ring is also a significant hydrogen bond donor, and its interactions with solvent molecules or other functional groups in the crystal lattice would be clearly visualized. The combination of these weak forces, including dispersion, electrostatic, and hydrogen/halogen bonding, collectively determines the conformational preferences and packing of the molecule. nih.gov
Table 2: Expected Non-Covalent Interactions in 3-Bromo-4-methyl-1H-indole for NCI Analysis
| Interaction Type | Expected NCI Plot Appearance | Significance |
|---|---|---|
| N-H···π | Blue to green isosurface | Hydrogen bonding, crucial for molecular association. |
| C-H···π (Methyl group) | Green isosurface | Weak stabilizing interactions influencing packing. |
| Halogen Bonding (C-Br···X) | Green to bluish-green isosurface | Directional interaction influencing crystal engineering and molecular recognition. |
| π-π Stacking | Broad green isosurface | Important for the packing of aromatic systems. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. easychair.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of a molecule and identify its preferred conformations and dynamic processes.
For 3-Bromo-4-methyl-1H-indole, MD simulations in various solvents (e.g., water, methanol, chloroform) would reveal how solute-solvent interactions affect its structure and dynamics. nih.gov In a polar solvent like water, the N-H group of the indole ring would be expected to form strong hydrogen bonds with water molecules. nih.gov The simulations would also show how water molecules arrange around the hydrophobic methyl group and the somewhat polarizable bromine atom.
The conformational dynamics of the molecule, although relatively rigid due to its bicyclic nature, can also be studied. Torsional angles and the out-of-plane vibrations of the substituents can be monitored over the simulation time to understand the molecule's flexibility. The results of MD simulations can be used to calculate various properties, such as the radial distribution function to understand the solvent structure around the solute, and the free energy of solvation to quantify the interaction between the solute and the solvent.
Table 3: Potential Insights from MD Simulations of 3-Bromo-4-methyl-1H-indole in Different Solvents
| Solvent | Expected Dominant Interactions | Potential Effects on Conformation and Dynamics |
|---|---|---|
| Water (Polar, Protic) | Strong N-H···O hydrogen bonding. Solvation of the polarizable bromine atom. Hydrophobic effect around the methyl group. | Stabilization of specific conformations through hydrogen bonding. Restricted mobility of the N-H proton. |
| Chloroform (Nonpolar) | Weaker C-H···π and halogen bonding interactions. | Increased conformational flexibility compared to polar solvents. |
Cheminformatics Approaches for Structure-Reactivity Relationship Prediction
Cheminformatics employs computational and informational techniques to a broad range of chemical problems. One of the most powerful tools in this field is the Quantitative Structure-Activity Relationship (QSAR) analysis, which aims to build a mathematical model that relates the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.com
For 3-Bromo-4-methyl-1H-indole, while specific QSAR studies may not be available, the principles of this approach can be discussed in the context of predicting its reactivity. The electronic properties of the indole ring are significantly influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group. These substitutions affect the electron density at different positions of the indole ring, which in turn influences its susceptibility to electrophilic or nucleophilic attack. beilstein-journals.org
Cheminformatics tools can be used to calculate a wide range of molecular descriptors for 3-Bromo-4-methyl-1H-indole, such as electronic descriptors (e.g., partial charges, HOMO-LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. rsc.org These descriptors can then be used in QSAR models developed for related series of indole derivatives to predict various properties, such as their binding affinity to a particular receptor or their rate of reaction in a specific chemical transformation. For example, studies on other brominated indoles have shown that the position of the bromine atom can significantly affect biological activity. mdpi.com
Table 4: Key Molecular Descriptors for Cheminformatics Analysis of 3-Bromo-4-methyl-1H-indole
| Descriptor Type | Specific Descriptor | Predicted Influence on Reactivity |
|---|---|---|
| Electronic | HOMO/LUMO energies | Determines susceptibility to electrophilic/nucleophilic attack and charge transfer interactions. |
| Partial atomic charges | Indicates reactive sites for electrostatic interactions. | |
| Steric | Molecular Volume/Surface Area | Influences accessibility of reactive sites and binding to macromolecules. |
| Lipophilicity | LogP | Affects solubility and membrane permeability, crucial for biological applications. |
Applications of 3 Bromo 4 Methyl 1h Indole As a Versatile Synthetic Building Block
Precursor in the Divergent Synthesis of Complex Heterocyclic Scaffolds
3-Bromo-4-methyl-1H-indole is a valuable precursor for the synthesis of a diverse range of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The reactivity of the C-Br bond at the 3-position allows for its elaboration into more complex structures through various synthetic transformations.
A notable example of its application is in the synthesis of biased agonists for the 5-HT2A receptor. Specifically, the N-protected form of 3-bromo-4-methyl-1H-indole, tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate, has been utilized as a key intermediate in the synthesis of such compounds. This highlights the role of 3-bromo-4-methyl-1H-indole in accessing intricate molecular architectures with potential therapeutic applications.
The general utility of 3-bromoindoles in constructing fused heterocyclic systems is well-documented. Palladium-catalyzed domino reactions, for instance, are powerful methods for the synthesis of 3,n-fused tricyclic indoles from appropriate 3-bromoindole precursors. nih.gov These reactions often proceed with high efficiency and stereoselectivity, providing access to a wide array of complex polycyclic indole (B1671886) alkaloids and their analogues. Common palladium-catalyzed cross-coupling reactions that are applicable to 3-bromoindoles include the Suzuki, Heck, and Sonogashira reactions, which enable the formation of new carbon-carbon bonds and the introduction of various substituents at the 3-position. organic-chemistry.orgorganic-chemistry.orgwikipedia.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoindoles
| Reaction | Catalyst/Reagents | Product Type |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | 3-Aryl or 3-vinylindoles |
| Heck Coupling | Pd catalyst, base, alkene | 3-Alkenylindoles |
This table presents generalized reaction types applicable to 3-bromoindoles.
Role in the Development of Advanced Organic Synthesis Intermediates
The strategic functionalization of 3-bromo-4-methyl-1H-indole allows for its conversion into a variety of advanced organic synthesis intermediates. Protection of the indole nitrogen, for example with a tert-butyloxycarbonyl (Boc) group, yields tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate. This N-protected derivative exhibits modified reactivity and solubility, making it a more manageable intermediate in multi-step synthetic sequences.
The bromine atom at the 3-position is the key to its versatility as an intermediate. It can be readily transformed into other functional groups or used as a point of attachment for more complex molecular fragments. For instance, metal-halogen exchange reactions can convert the bromoindole into a highly reactive organometallic species, which can then be reacted with a wide range of electrophiles to introduce diverse substituents at the 3-position.
Furthermore, the C-Br bond can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This capability allows for the construction of a library of 3-substituted 4-methylindoles, each with unique properties and potential for further synthetic elaboration. These intermediates are valuable in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Utilization in the Preparation of Functional Organic Materials
Indole and its derivatives are recognized for their interesting photophysical and electronic properties, making them attractive building blocks for functional organic materials. While direct applications of 3-bromo-4-methyl-1H-indole in this area are not extensively documented, its potential can be inferred from the broader use of functionalized indoles in materials science.
Indole-based compounds have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgrsc.org The electron-rich nature of the indole ring system makes it an effective electron donor, a crucial component in the design of D-π-A (donor-π bridge-acceptor) dyes for DSSCs. The tunability of the electronic properties of the indole core through substitution allows for the optimization of light absorption and energy conversion efficiencies. It is plausible that derivatives of 3-bromo-4-methyl-1H-indole, through substitution at the bromine position, could be tailored to create novel dyes for solar cell applications.
Moreover, organic light-emitting diodes (OLEDs) represent another area where indole derivatives have shown promise. jmaterenvironsci.comsemanticscholar.org The design of new organic materials with specific electronic and photoluminescent properties is central to the advancement of OLED technology. The rigid and planar structure of the indole nucleus, combined with the ability to introduce various functional groups, makes it a candidate for the development of new emitters, host materials, or charge-transporting materials for OLEDs. The functionalization of 3-bromo-4-methyl-1H-indole could lead to the synthesis of novel materials with tailored optoelectronic properties for such applications.
Table 2: Potential Applications of Functionalized Indoles in Organic Materials
| Application Area | Role of Indole Derivative | Potential Modification of 3-Bromo-4-methyl-1H-indole |
|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Electron donor in D-π-A dyes | Substitution at the 3-position with electron-donating or π-conjugated groups |
This table outlines potential applications based on the known utility of the broader class of indole derivatives.
Investigations into Ligand Design for Catalytic and Material Science Applications
The indole scaffold has emerged as a versatile platform for the design of novel ligands for catalysis and material science. The ability to introduce coordinating atoms at specific positions of the indole ring allows for the synthesis of ligands with tailored steric and electronic properties. 3-Bromo-4-methyl-1H-indole serves as a potential starting material for the synthesis of such specialized ligands.
One important class of ligands that can be derived from indole precursors are N-heterocyclic carbenes (NHCs). researchgate.netacs.orgnih.gov Indole-based NHC ligands have been developed and have shown excellent catalytic activity in various transition metal-catalyzed reactions. The indole moiety can be incorporated into the backbone of the NHC ligand, influencing its steric bulk and electronic donating ability.
Another significant class of ligands are phosphines. The synthesis of phosphine (B1218219) ligands often involves the reaction of a haloaromatic compound with a phosphine source. beilstein-journals.orgresearchgate.netnih.gov Thus, 3-bromo-4-methyl-1H-indole could potentially be converted into a 3-phosphino-4-methyl-1H-indole derivative. Such indole-based phosphine ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions. The development of structurally diverse ligand libraries is crucial for the discovery of new and more efficient catalysts.
Table 3: Potential Ligand Types Derived from 3-Bromo-4-methyl-1H-indole
| Ligand Class | Synthetic Approach from 3-Bromo-4-methyl-1H-indole | Potential Catalytic Applications |
|---|---|---|
| N-Heterocyclic Carbene (NHC) Ligands | Incorporation of the indole nitrogen into the heterocyclic ring of the NHC precursor | Cross-coupling reactions, hydrosilylation, N-arylation |
This table suggests potential routes to ligand synthesis and their applications based on established chemical principles.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 3-Bromo-4-methyl-1H-indole |
| tert-Butyl 3-bromo-4-methyl-1H-indole-1-carboxylate |
| 5-HT2A receptor |
| Palladium |
| Boronic acid |
| Alkenes |
| Alkynes |
| N-heterocyclic carbenes |
Future Research Directions and Emerging Trends in 3 Bromo 4 Methyl 1h Indole Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of substituted indoles, including 3-Bromo-4-methyl-1H-indole, is a cornerstone of heterocyclic chemistry, with ongoing research focused on improving existing methods and discovering new ones. researchgate.netscispace.com Traditional methods for indole (B1671886) synthesis can sometimes be limited by harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. nih.gov Consequently, a major thrust of future research lies in the development of greener and more atom-economical synthetic routes.
Key areas of exploration for the synthesis of 3-Bromo-4-methyl-1H-indole and its derivatives are expected to include:
Transition Metal-Catalyzed Reactions: The use of transition metals as catalysts continues to be a highly active area of research for indole synthesis. rsc.org Future work will likely focus on developing novel palladium, copper, or rhodium-based catalytic systems that can achieve the desired bromination and methylation of the indole core with high regioselectivity and under milder conditions. organic-chemistry.orgnews-medical.net For instance, advancements in C-H activation could provide a more direct and efficient route to functionalize the indole nucleus, bypassing the need for pre-functionalized starting materials.
Photocatalysis and Electrosynthesis: These emerging techniques offer environmentally benign alternatives to traditional synthetic methods. organic-chemistry.orgbeilstein-journals.org Research into the use of light or electricity to drive the synthesis of 3-Bromo-4-methyl-1H-indole could lead to processes with reduced energy consumption and waste production.
Flow Chemistry: Continuous flow reactors are gaining traction for their ability to improve reaction efficiency, safety, and scalability. The application of flow chemistry to the synthesis of 3-Bromo-4-methyl-1H-indole could enable better control over reaction parameters, leading to higher yields and purity. pharmafeatures.com
Multicomponent Reactions: One-pot multicomponent reactions are highly desirable for their ability to construct complex molecules from simple starting materials in a single step, thereby reducing the number of synthetic operations and purification steps. rsc.orgacs.org The design of novel multicomponent strategies for the direct synthesis of 3-Bromo-4-methyl-1H-indole would represent a significant step forward in efficiency.
A comparative look at potential synthetic strategies is presented in the table below:
| Methodology | Potential Advantages for 3-Bromo-4-methyl-1H-indole Synthesis |
| Transition Metal-Catalysis | High selectivity, milder reaction conditions. rsc.orgnews-medical.net |
| Photocatalysis/Electrosynthesis | Green and sustainable, reduced energy consumption. organic-chemistry.orgbeilstein-journals.org |
| Flow Chemistry | Improved efficiency, safety, and scalability. pharmafeatures.com |
| Multicomponent Reactions | Increased efficiency, reduced waste. rsc.orgacs.org |
Advanced In-Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ characterization techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis. gatech.edujos.ac.cn
For the synthesis of 3-Bromo-4-methyl-1H-indole, the application of the following in-situ techniques could be particularly beneficial:
In-situ Spectroscopy (NMR, IR, Raman): These techniques can provide real-time information on the concentration of reactants, intermediates, and products, helping to elucidate reaction pathways and identify potential bottlenecks. researchgate.netmdpi.com
In-situ X-ray Diffraction (XRD): For reactions involving solid-state materials, in-situ XRD can track changes in the crystal structure, providing information on phase transformations and the formation of crystalline intermediates or products. gatech.edu
Process Analytical Technology (PAT): The integration of in-situ analytical tools into a comprehensive PAT framework can enable real-time process control and optimization, leading to more robust and reproducible manufacturing processes for 3-Bromo-4-methyl-1H-indole.
The adoption of these advanced characterization methods will move the synthesis of 3-Bromo-4-methyl-1H-indole from a trial-and-error approach to a more knowledge-driven process. journalwjarr.com
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
Retrosynthetic Analysis: AI-powered platforms can analyze the structure of 3-Bromo-4-methyl-1H-indole and propose multiple synthetic routes, drawing from vast databases of known chemical reactions. pharmafeatures.comrsc.org This can help chemists to identify novel and potentially more efficient synthetic strategies.
Reaction Prediction: Machine learning models can be trained to predict the outcome of a chemical reaction, including the expected yield and the formation of byproducts. pharmafeatures.comjetir.org This predictive capability can significantly reduce the amount of time and resources spent on experimental optimization.
Discovery of Novel Derivatives: AI algorithms can be used to design new derivatives of 3-Bromo-4-methyl-1H-indole with desired properties, opening up new avenues for research and application.
The synergy between computational prediction and experimental validation will accelerate the pace of discovery and innovation in the chemistry of 3-Bromo-4-methyl-1H-indole.
Exploration of Sustainable and Economically Viable Production Routes
In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable and economically viable methods for the production of 3-Bromo-4-methyl-1H-indole. nih.govresearchgate.net This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product isolation and waste management.
Key considerations for sustainable production include:
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials in place of petroleum-derived chemicals can significantly reduce the environmental footprint of the synthesis.
Solvent Selection: The use of hazardous organic solvents is a major concern in chemical synthesis. nih.gov Research into the use of greener solvents, such as water, supercritical fluids, or ionic liquids, will be crucial. researchgate.net
Catalyst Reusability: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is a key aspect of sustainable chemistry.
Waste Minimization: The ideal chemical process would generate no waste (100% atom economy). While this is often difficult to achieve, future synthetic methods will be designed to minimize the formation of byproducts and facilitate the recycling of waste streams.
By embracing the principles of green chemistry, the future production of 3-Bromo-4-methyl-1H-indole can be made not only more environmentally friendly but also more cost-effective in the long run.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-4-methyl-1H-indole, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For brominated indoles, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF (2:1 v/v) at room temperature for 12 hours has been effective for analogous compounds, yielding ~50% after purification via flash chromatography (70:30 ethyl acetate/hexane) . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne) and post-reaction workup (e.g., vacuum drying at 90°C to remove residual DMF) can improve yields. Side products like unreacted intermediates are minimized by TLC monitoring (Rf = 0.30 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing 3-Bromo-4-methyl-1H-indole, and what key spectral markers should be observed?
- Methodological Answer :
- ¹H NMR : Look for deshielded aromatic protons (δ 7.1–7.3 ppm for indole C5-H and C7-H) and methyl group signals (δ 2.3–2.5 ppm for 4-CH₃) .
- ¹³C NMR : Brominated carbons appear at δ 110–125 ppm, while the methyl carbon resonates at δ 20–25 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 210.07 for C₉H₈BrN) and isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How does the bromine substituent influence the chemical reactivity of 3-Bromo-4-methyl-1H-indole in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The bromine at C3 activates the indole ring for SNAr by electron withdrawal, enabling substitution with nucleophiles (e.g., methoxide or amines). Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) at 80–100°C. For example, substituting bromine with methoxy groups requires NaOMe in DMF under reflux (12–24 hours), monitored by loss of the C3-Br signal in NMR .
Advanced Research Questions
Q. How can X-ray crystallography and computational methods resolve structural ambiguities in 3-Bromo-4-methyl-1H-indole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can determine bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles (e.g., 85° between indole and substituent rings) . For computational validation, DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict NMR chemical shifts (<2 ppm deviation from experimental data). Hydrogen-bonding networks (e.g., N–H⋯O) stabilize crystal packing and can be visualized using ORTEP-3 .
Q. What strategies address contradictory data in the reactivity of bromo-substituted indoles under cross-coupling conditions?
- Methodological Answer : Contradictions in Suzuki-Miyaura coupling (e.g., competing debromination vs. cross-coupling) arise from Pd catalyst choice. Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 60°C to favor coupling over side reactions. Monitor reaction progress via GC-MS for biphenyl formation. For stubborn cases, pre-activation with Zn dust removes oxidative inhibitors .
Q. What green chemistry approaches can be applied to synthesize 3-Bromo-4-methyl-1H-indole derivatives?
- Methodological Answer : Aqueous-phase synthesis using triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst reduces solvent toxicity. For example, reacting 4-methylindole with N-bromosuccinimide (NBS) in water at 50°C for 6 hours achieves 70% yield, with ethanol recrystallization for purity. This avoids DMF and minimizes waste .
Q. How do steric and electronic effects of the 4-methyl group affect regioselectivity in subsequent functionalization reactions?
- Methodological Answer : The 4-methyl group exerts steric hindrance at C3 and C5, directing electrophiles (e.g., nitration) to C6. Computational Fukui indices (electrophilicity) predict preferential attack at C6 (highest f⁺ value). Experimentally, HNO₃/AcOH at 0°C yields 6-nitro-4-methyl-1H-indole as the major product (>80%) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
